Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate
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Description
Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate is a chemical compound with the CAS Number: 2219379-79-8 . It has a molecular weight of 221.28 . The IUPAC name for this compound is tert-butyl 2-((methyl-(methylene)sulfinyl)amino)-2-oxoacetate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO4S/c1-8(2,3)13-7(11)6(10)9-14(4,5)12/h4H2,1-3,5H3,(H,9,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemiluminescence
One study detailed the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, emphasizing the thermally stable and base-induced chemiluminescence properties of these compounds. This research provides insight into the synthesis route and potential applications in chemiluminescence studies (Watanabe et al., 2010).
Environmental Degradation and Treatment
Another significant application is in the environmental degradation of methyl tert-butyl ether (MTBE) by the UV/H2O2 process, producing tert-butyl formate among the primary byproducts. This study sheds light on the oxidative degradation pathways and potential environmental impacts of MTBE, a common gasoline additive (Stefan et al., 2000).
Zinc Coordination Chemistry
Research on zinc coordination chemistry described the synthesis and reaction of zinc hydride complexes with CO2 to form zinc formate complexes. This study is pivotal for understanding the interactions and potential applications of zinc in carbon dioxide capture and conversion processes (Brown et al., 2014).
Molecular Structure Investigations
The gas-phase structure of tert-butyl formate was investigated using electron diffraction and theoretical calculations, providing valuable information on the molecular structure and the effects of substituents on its properties (Takeuchi et al., 1998).
Advanced Oxidation Technologies for Water Treatment
A study on the application of advanced oxidation technologies for the degradation of common fuel oxygenates, including tert-butyl formate, highlighted the effectiveness of photocatalytic ozonation in removing these compounds from water. This research contributes to the development of water treatment technologies aimed at reducing pollution from fuel additives (Mehrjouei et al., 2012).
Properties
IUPAC Name |
tert-butyl 2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(11)6(10)9-14(4,5)12/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAKMBCILYJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N=S(=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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